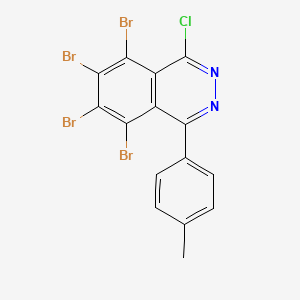
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine is a complex organic compound characterized by the presence of multiple halogen atoms and a methylphenyl group attached to a phthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a phthalazine derivative, followed by chlorination and subsequent attachment of the methylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of flame retardants, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine exerts its effects involves interactions with specific molecular targets. The halogen atoms and the phthalazine core can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrabromo-1-chloro-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.
5,6,7,8-Tetrabromo-1-chloro-4-(4-methoxyphenyl)phthalazine: Contains a methoxy group instead of a methyl group on the phenyl ring.
5,6,7,8-Tetrabromo-1-chloro-4-(4-nitrophenyl)phthalazine: Contains a nitro group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine distinguishes it from other similar compounds
Propiedades
Número CAS |
126764-75-8 |
|---|---|
Fórmula molecular |
C15H7Br4ClN2 |
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
5,6,7,8-tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C15H7Br4ClN2/c1-6-2-4-7(5-3-6)14-8-9(15(20)22-21-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clave InChI |
VFNMPIWDSLXDCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


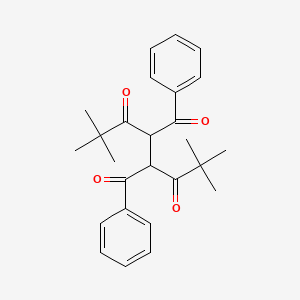


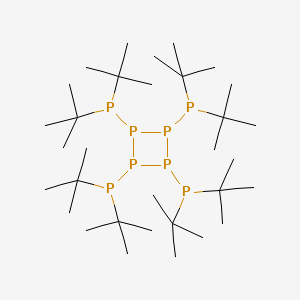
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
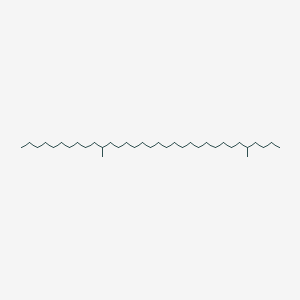
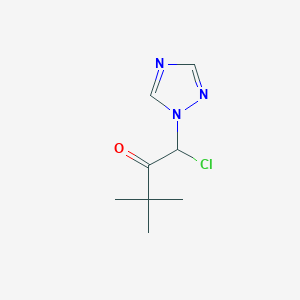
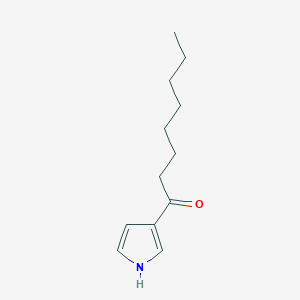
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

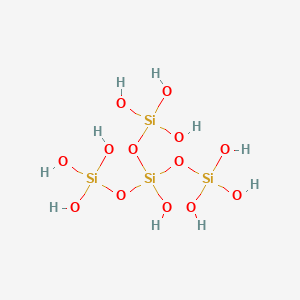
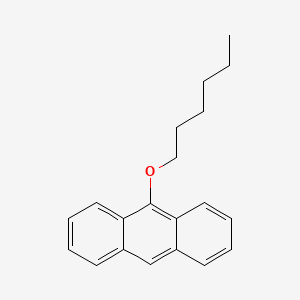
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)

